![molecular formula C12H14O B8253620 (R)-2-Phenylcyclohexanone](/img/structure/B8253620.png)
(R)-2-Phenylcyclohexanone
Overview
Description
(R)-2-Phenylcyclohexanone is a useful research compound. Its molecular formula is C12H14O and its molecular weight is 174.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-2-Phenylcyclohexanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-Phenylcyclohexanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enantioselective Synthesis and Catalysis
(R)-2-Phenylcyclohexanone has been studied for its role in enantioselective synthesis, a crucial aspect of organic chemistry. This compound is often used in reactions that require high levels of stereoselectivity. For example, Hayashi et al. (2003) described the use of (R)-2-Phenylcyclohexanone in stereoselective reactions, particularly in metal-catalyzed, enantioselective arylations (Hayashi et al., 2003). Similarly, Takaya et al. (2000) demonstrated the asymmetric 1,4-addition of phenylboronic acid to 2-cyclohexenone using (R)-2-Phenylcyclohexanone, achieving high enantioselectivity and yield (Takaya et al., 2000).
Organic Syntheses and Ligand Applications
The compound has also been used in the synthesis of various organic molecules and as a ligand in catalysis. Jeletic et al. (2010) explored the use of a chiral di-N-heterocyclic carbene cyclophane ligand in palladium enantioselective catalysis, providing R-3-phenylcyclohexanone with significant enantiomeric excess (Jeletic et al., 2010).
Studies in Chiral Separation and Inclusion
(R)-2-Phenylcyclohexanone's chiral nature makes it a subject of interest in studies related to chiral separation and inclusion phenomena. Barton et al. (2015) investigated the selective inclusion of methylcyclohexanones, including derivatives of (R)-2-Phenylcyclohexanone, in their energetically unfavorable axial methyl conformations (Barton et al., 2015).
Asymmetric Catalysis
Additionally, Schiffers et al. (2006) described the resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric catalysis, highlighting the significance of chiral compounds like (R)-2-Phenylcyclohexanone in this field (Schiffers et al., 2006).
Applications in Analytical Chemistry
The compound has also found use in analytical chemistry. For instance, Wallach et al. (2016) synthesized and characterized N-alkyl-arylcyclohexylamines, including derivatives of (R)-2-Phenylcyclohexanone, for analytical purposes (Wallach et al., 2016).
properties
IUPAC Name |
(2R)-2-phenylcyclohexan-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2/t11-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLVMOAWNVOSPE-LLVKDONJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(=O)[C@H](C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Phenylcyclohexanone |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.